
Butyric acid, 4,4'-thiodi-, dioctadecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyric acid, 4,4’-thiodi-, dioctadecyl ester is a chemical compound known for its unique structure and properties. It is an ester derivative of butyric acid, where two butyric acid molecules are linked via a sulfur atom and esterified with octadecyl alcohol. This compound is used in various industrial applications due to its stability and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4,4’-thiodi-, dioctadecyl ester typically involves the esterification of 4,4’-thiodibutyric acid with octadecyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of butyric acid, 4,4’-thiodi-, dioctadecyl ester may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality ester. The final product is often subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Butyric acid, 4,4’-thiodi-, dioctadecyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted esters or thioesters.
Aplicaciones Científicas De Investigación
Butyric acid, 4,4’-thiodi-, dioctadecyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential role in modulating biological pathways and as a component in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers due to its stability and functional properties.
Mecanismo De Acción
The mechanism of action of butyric acid, 4,4’-thiodi-, dioctadecyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester groups can be hydrolyzed to release butyric acid, which is known to modulate various biological pathways. The sulfur atom in the compound can also participate in redox reactions, contributing to its antioxidant properties.
Comparación Con Compuestos Similares
Similar Compounds
Butyric acid, octadecyl ester: Similar ester structure but lacks the sulfur linkage.
4,4’-Dithiodibutyric acid: Contains a similar sulfur linkage but lacks the ester groups.
Octadecyl butanoate: Similar ester structure but with a different acid component.
Uniqueness
Butyric acid, 4,4’-thiodi-, dioctadecyl ester is unique due to its dual ester groups linked via a sulfur atom, providing distinct chemical and physical properties. This structure imparts stability and functional versatility, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
3895-83-8 |
|---|---|
Fórmula molecular |
C44H86O4S |
Peso molecular |
711.2 g/mol |
Nombre IUPAC |
octadecyl 4-(4-octadecoxy-4-oxobutyl)sulfanylbutanoate |
InChI |
InChI=1S/C44H86O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-47-43(45)37-35-41-49-42-36-38-44(46)48-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 |
Clave InChI |
YVQOUDHDIAUWPN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)CCCSCCCC(=O)OCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



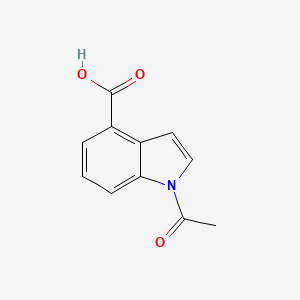
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester](/img/structure/B14169841.png)
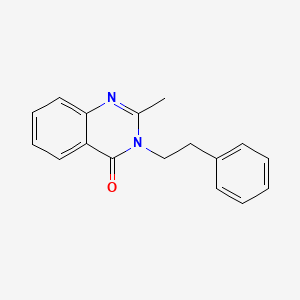




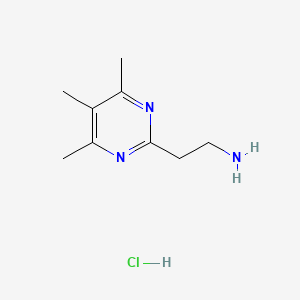
![3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14169873.png)
![4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14169880.png)
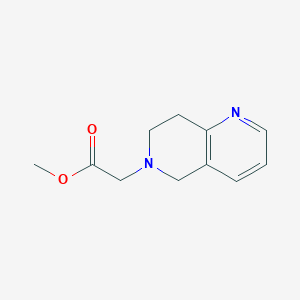
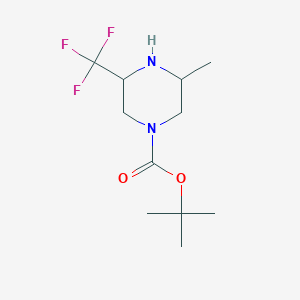
![9-Methoxy-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B14169904.png)
